4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid
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Overview
Description
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid is an organic compound with the molecular formula C20H21NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalen-2-ylamino Intermediate: This step involves the reaction of naphthalene with an amine under specific conditions to form the naphthalen-2-ylamino intermediate.
Addition of the Phenethylamino Group: The intermediate is then reacted with phenethylamine in the presence of a coupling agent to introduce the phenethylamino group.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylamino ketones, while reduction can produce naphthalen-2-ylamino alcohols.
Scientific Research Applications
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-2-ylamino)-4-oxobutanoic acid: A simpler analog with similar structural features.
Phenethylamine derivatives: Compounds with similar phenethylamino groups but different core structures.
Uniqueness
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid is unique due to its combination of a naphthalene ring, phenethylamino group, and butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(naphthalen-2-ylamino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(24-19-11-10-17-8-4-5-9-18(17)14-19)15-20(22(26)27)23-13-12-16-6-2-1-3-7-16/h1-11,14,20,23H,12-13,15H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQEQYJSNUHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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